molecular formula C4H8N2S5 B12688806 N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide CAS No. 5439-56-5

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide

Cat. No.: B12688806
CAS No.: 5439-56-5
M. Wt: 244.5 g/mol
InChI Key: KUFLYCHNBFSPKZ-UHFFFAOYSA-N
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Description

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide is an organosulfur compound characterized by the presence of three sulfur atoms and two thioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by the introduction of sulfur. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

    Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide include other thioamides and organosulfur compounds such as:

  • Thioacetamide
  • Thiourea
  • Dithiocarbamates

Uniqueness

This compound is unique due to its specific arrangement of sulfur atoms and thioamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

5439-56-5

Molecular Formula

C4H8N2S5

Molecular Weight

244.5 g/mol

IUPAC Name

(methylcarbamothioyldisulfanyl) N-methylcarbamodithioate

InChI

InChI=1S/C4H8N2S5/c1-5-3(7)9-11-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

KUFLYCHNBFSPKZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SSSC(=S)NC

Origin of Product

United States

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